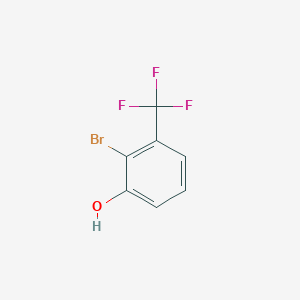

2-Bromo-3-(trifluoromethyl)phenol

Übersicht

Beschreibung

2-Bromo-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4BrF3O . It has a molecular weight of 241.005 Da .

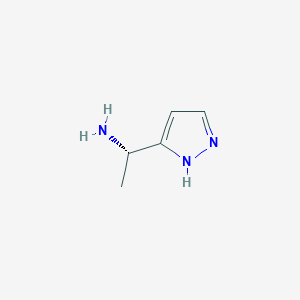

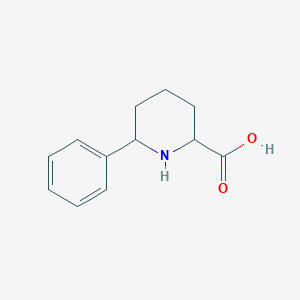

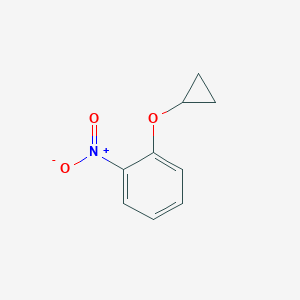

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(trifluoromethyl)phenol consists of a phenol group (a benzene ring with a hydroxyl group) substituted with a bromine atom and a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Bromo-3-(trifluoromethyl)phenol is used in the synthesis of various chemical compounds . It’s a significant intermediate in organic synthesis .

Production of Pharmaceuticals

The brominated products derived from this compound are significant intermediates in the production of pharmaceuticals . They are used to synthesize a wide range of drugs.

Production of Pesticides

Similar to pharmaceuticals, the brominated products of 2-Bromo-3-(trifluoromethyl)phenol are also used in the production of pesticides . This helps in the development of more effective pest control substances.

Organic Chemistry Experiments

The α-bromination reaction of carbonyl compounds, such as 2-Bromo-3-(trifluoromethyl)phenol, is a significant topic in the field of organic chemistry . This reaction is used in undergraduate organic chemistry experiments to deepen students’ understanding of organic reaction principles .

Production of Polymers and Monomers

2-Bromo-3-(trifluoromethyl)phenol is used in the synthesis of polymers and monomers . These materials have a wide range of applications, from plastics to resins and beyond.

Experimental Teaching

The bromination reaction of this compound is used in experimental teaching to cultivate scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, potentially altering their function .

Mode of Action

Phenolic compounds can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, disrupting key biological processes . The trifluoromethyl group may enhance the compound’s reactivity or binding affinity .

Biochemical Pathways

Without specific studies, it’s challenging to summarize the biochemical pathways affected by 2-Bromo-3-(trifluoromethyl)phenol. Phenolic compounds can influence a variety of pathways, depending on their specific targets and mode of action .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-Bromo-3-(trifluoromethyl)phenol is currently unavailable. These properties would significantly impact the compound’s bioavailability and overall pharmacological profile .

Result of Action

Phenolic compounds can have diverse effects, such as reducing oxidative stress, inhibiting enzymatic activity, or modulating signal transduction .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of 2-Bromo-3-(trifluoromethyl)phenol . For instance, certain conditions may enhance or inhibit its reactivity, alter its stability, or affect its interaction with targets.

Eigenschaften

IUPAC Name |

2-bromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCHLKGIGWXAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624201 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(trifluoromethyl)phenol | |

CAS RN |

1214323-39-3 | |

| Record name | 2-Bromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

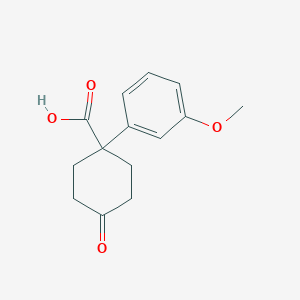

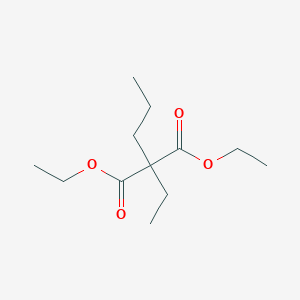

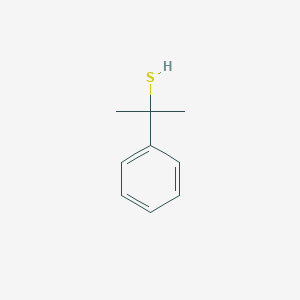

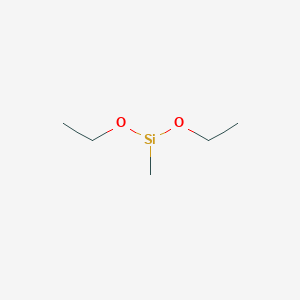

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.